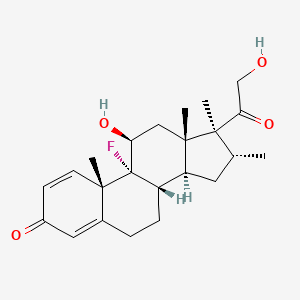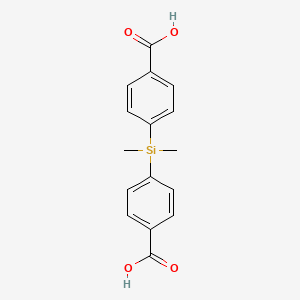
Bis(4-carboxyphenyl)dimethylsilan
Übersicht
Beschreibung
Bis(4-carboxyphenyl)dimethylsilane is a chemical compound belonging to the silane family. It is characterized by the presence of carboxylic acid groups and a silicon atom in its structure. The compound is used in research and development.
Synthesis Analysis
Bis(4-carboxyphenyl)dimethylsilane can be synthesized by reducing the dinitro derivative, bis(4-(4-nitrophenoxy)phenyl)methylphenylsilane, which is obtained through nucleophilic aromatic halogen displacement from 1-fluoro-4-nitrobenzene with bis(4-hydroxyphenyl)ethylmethylsilane in basic medium .Molecular Structure Analysis
The molecule contains two carboxylic acid groups, aromatic rings, and a silicon atom. It has a total of 68 bonds, including multiple, rotatable, double, and aromatic bonds .Chemical Reactions Analysis
The compound can participate in various reactions, including condensation reactions to form poly(amide)s (PAs) when reacted with bis(4-carboxyphenyl)R1R2 silane derivatives .Physical and Chemical Properties Analysis
Safety and Hazards
Wissenschaftliche Forschungsanwendungen
Katalyse
Bis(4-carboxyphenyl)dimethylsilan ist für seine Rolle in der Katalyse bekannt. Seine Struktur ermöglicht es ihm, als Ligand zu fungieren und Komplexe mit verschiedenen Metallen zu bilden. Diese Komplexe können eine Reihe von Reaktionen katalysieren, darunter Polymerisationsprozesse und organische Transformationen, die für die Synthese komplexer Moleküle entscheidend sind .
Organische Synthese
In der organischen Synthese dient NSC179703 als Baustein für die Herstellung komplexer organischer Verbindungen. Seine Carboxyphenylgruppen können an Kondensationsreaktionen beteiligt sein, die zur Bildung von Polymeren oder kleinen Molekülen mit potenziellen pharmazeutischen Anwendungen führen .
Materialwissenschaft
Die Nützlichkeit dieser Verbindung in der Materialwissenschaft beruht auf ihrer Fähigkeit, Materialeigenschaften zu verbessern. Sie kann in das Rückgrat von Polymeren eingearbeitet werden, um ihre thermische Stabilität und mechanische Festigkeit zu verbessern, wodurch sie für Hochleistungsmaterialien geeignet sind .
Polymerwissenschaft
NSC179703 spielt eine wichtige Rolle in der Polymerwissenschaft, insbesondere bei der Synthese von Polyamiden. Durch die Reaktion mit Diaminen bildet es Polyamide mit hoher thermischer Beständigkeit und wünschenswerten physikalischen Eigenschaften, die in verschiedenen industriellen Anwendungen wertvoll sind .
Medizinische Chemie
Obwohl direkte Anwendungen in der medizinischen Chemie für NSC179703 nicht umfassend dokumentiert sind, könnten seine Derivate zur Arzneimittelentwicklung synthetisiert werden. Seine Struktur ermöglicht Modifikationen, die zu Verbindungen mit biologischer Aktivität führen könnten .
Umweltwissenschaften
In den Umweltwissenschaften könnte NSC179703 auf seine potenzielle Verwendung bei der Herstellung umweltfreundlicher Materialien untersucht werden. Seine Fähigkeit, stabile Strukturen zu bilden, könnte bei der Entwicklung nachhaltiger Polymere oder Beschichtungen nützlich sein, die zu Initiativen der Grünen Chemie beitragen .
Wirkmechanismus
Mode of Action
It has been used in the synthesis of polyamides , suggesting it may interact with biological systems through the formation of complex polymeric structures
Biochemical Pathways
Given its use in the synthesis of polyamides , it may play a role in the formation of these structures in biological systems.
Result of Action
Its role in the synthesis of polyamides suggests it may influence the structure and function of these polymers in biological systems
Eigenschaften
IUPAC Name |
4-[(4-carboxyphenyl)-dimethylsilyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4Si/c1-21(2,13-7-3-11(4-8-13)15(17)18)14-9-5-12(6-10-14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPQAYDKDSTZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306767 | |
| Record name | NSC179703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17003-01-9 | |
| Record name | NSC179703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC179703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



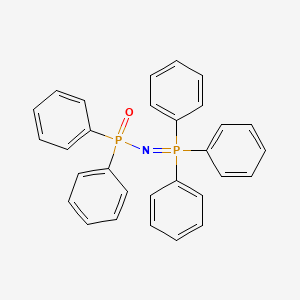
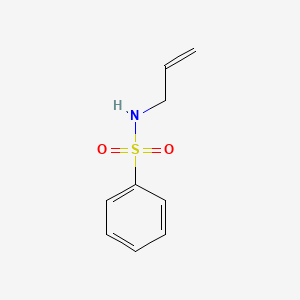
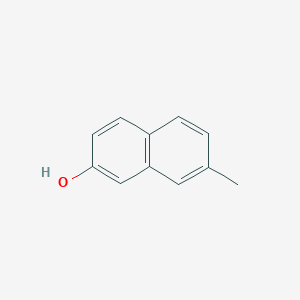

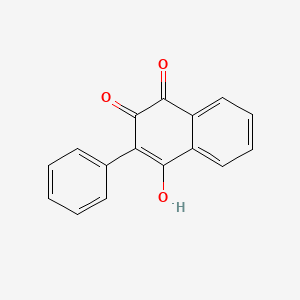

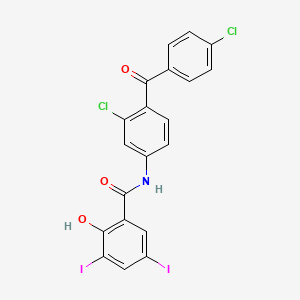
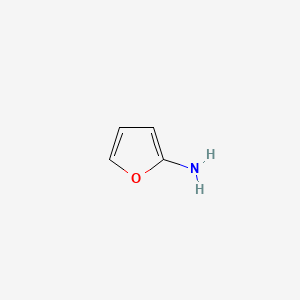
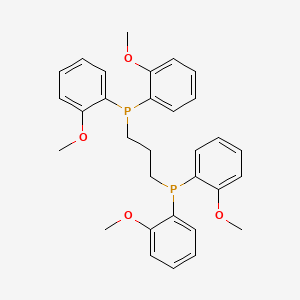
![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)

